3-Acetoxy-3',5'-dimethylbenzophenone

Description

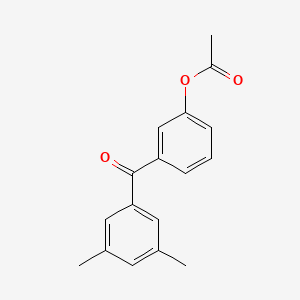

3-Acetoxy-3',5'-dimethylbenzophenone is a benzophenone derivative featuring an acetoxy group at the 3-position of one benzene ring and methyl groups at the 3' and 5' positions of the second ring. Limited direct experimental data are available for this specific compound, but insights can be inferred from structural analogs and related benzophenone derivatives.

Properties

IUPAC Name |

[3-(3,5-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-7-12(2)9-15(8-11)17(19)14-5-4-6-16(10-14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIKWJCVQAMEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641682 | |

| Record name | 3-(3,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-20-4 | |

| Record name | 3-(3,5-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-3’,5’-dimethylbenzophenone typically involves the acetylation of 3’,5’-dimethylbenzophenone. The reaction is carried out using acetic anhydride and a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-3’,5’-dimethylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 3-Hydroxy-3’,5’-dimethylbenzophenone.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

-

Intermediate in Organic Synthesis :

- Used as a building block for synthesizing complex organic molecules.

- Serves as a precursor in the development of pharmaceuticals and agrochemicals.

-

Mechanism of Action :

- The acetoxy group can hydrolyze to form hydroxyl derivatives, interacting with enzymes and receptors, which is crucial for understanding its reactivity in synthetic pathways.

Biology

-

Biological Activity :

- Exhibits potential antimicrobial and anti-inflammatory properties.

- Studies have indicated its role in enzyme inhibition, affecting metabolic pathways.

-

Antioxidant Activity :

- Research indicates significant antioxidant properties, which may help reduce oxidative stress in cells. For example, a study demonstrated effective free radical scavenging capabilities using DPPH and ABTS assays.

-

Anticancer Potential :

- Preliminary findings suggest that it could induce apoptosis in cancer cells through caspase pathway activation.

Medicine

-

Drug Development :

- Investigated for potential use as a pharmacological agent due to its biological activities.

- Its structure allows for modifications that can enhance therapeutic efficacy against various diseases.

-

Case Study :

- A study published in the Journal of Organic Chemistry highlighted its use in synthesizing derivatives with enhanced anticancer activities, showcasing its potential in targeted drug design.

Industry

- Polymer Production :

- Employed in the manufacturing of polymers and resins, contributing to advancements in materials science.

- Applications in Coatings :

- Utilized as a UV filter in cosmetic formulations and coatings due to its ability to absorb UV radiation effectively.

Research Findings

Recent studies underscore the diverse applications of 3-Acetoxy-3',5'-dimethylbenzophenone:

Mechanism of Action

The mechanism of action of 3-Acetoxy-3’,5’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to form the corresponding hydroxyl derivative, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects

- 4,4'-Dimethylbenzophenone: This analog lacks the acetoxy group but has methyl groups at the 4 and 4' positions. Theoretical studies (B3LYP/B3PW91) show that substituent positions significantly influence dihedral angles between benzene rings. For example, 4,4'-dimethylbenzophenone exhibits a dihedral angle of ~51.9° in the gas phase, which may differ in 3-acetoxy-3',5'-dimethylbenzophenone due to steric and electronic effects of the acetoxy group .

- 4-Chloro-3',5'-Dimethylbenzophenone: Replacing the acetoxy group with a chloro substituent increases electronegativity, altering dipole moments and solubility. Safety data for this compound highlight hazards such as skin irritation, suggesting that the acetoxy variant may exhibit distinct handling requirements .

- 3-Acetoxy-3'-Cyanobenzophenone: The cyano group introduces strong electron-withdrawing properties, contrasting with the electron-donating methyl groups in 3',5'-dimethylbenzophenone. This difference likely impacts reactivity in photochemical or catalytic applications .

Table 1: Structural Comparison of Benzophenone Derivatives

Polymorphism and Packing Behavior

Benzophenone derivatives are prone to polymorphism, which affects their physicochemical properties. Conformational rigidity in such compounds often correlates with thermal stability and solubility .

Spectroscopic and Dynamic Properties

Deuterium NMR studies on per-deuterated 4,4'-dimethylbenzophenone reveal quadrupole coupling constants (~142 kHz) and spectral linewidth dependencies, providing a benchmark for comparing dynamic behavior in acetoxy-substituted analogs . The acetoxy group in this compound may introduce additional relaxation pathways due to its polar nature.

Biological Activity

3-Acetoxy-3',5'-dimethylbenzophenone is a compound that has garnered attention for its potential biological activities, particularly in relation to enzyme inhibition and protein-ligand interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its benzophenone structure, which consists of two aromatic rings connected by a carbonyl group. The presence of acetoxy and dimethyl groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially altering metabolic pathways.

- Protein-Ligand Interactions : It may interact with various proteins, affecting their function and stability.

These interactions are facilitated by the compound's ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Biological Activities

- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Anticancer Potential : Preliminary studies suggest that this compound could induce apoptosis in cancer cells, possibly through the activation of the caspase pathway .

- Anti-inflammatory Effects : Some studies have reported that benzophenone derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Study on Antioxidant Activity

A study published in the Journal of Organic Chemistry demonstrated that similar compounds effectively scavenged free radicals, indicating a potential protective role against oxidative damage . The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Anticancer Activity

In a recent investigation, this compound was tested on human cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, such as caspase-3 activation, suggesting its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Acetoxy-3',4',5'-trifluorobenzophenone | Trifluoromethyl group | Enzyme inhibition |

| 4-Acetoxy-2',5'-difluorobenzophenone | Difluoromethyl group | Antioxidant properties |

| 3-Acetoxy-4'-ethoxybenzophenone | Ethoxy group | Anti-inflammatory effects |

Research Findings

Recent findings highlight the diverse applications of this compound in scientific research:

- Synthesis Applications : It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies : The compound is utilized in studies focusing on enzyme kinetics and protein interactions, providing insights into biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.